molecular formula C18H31BN4O4 B11827609 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11827609
M. Wt: 378.3 g/mol
InChI Key: NETVBGZAQGKRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is notable for its unique structure, which includes a piperidine ring, a triazole ring, and a dioxaborolane moiety. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

The synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, making it a useful tool in the study of enzyme inhibition and protein-ligand interactions . The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C18H31BN4O4

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H31BN4O4/c1-16(2,3)25-15(24)22-10-8-13(9-11-22)23-20-12-14(21-23)19-26-17(4,5)18(6,7)27-19/h12-13H,8-11H2,1-7H3

InChI Key

NETVBGZAQGKRGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.